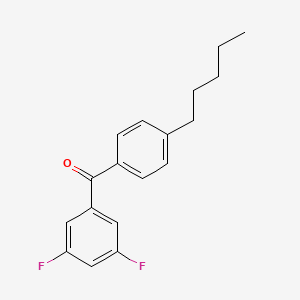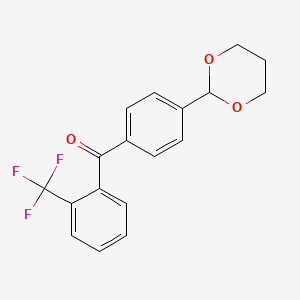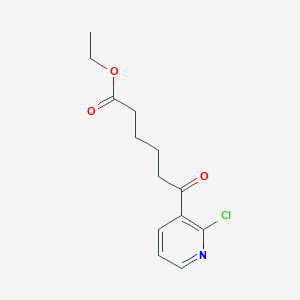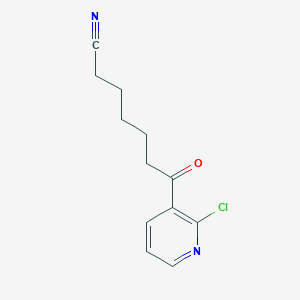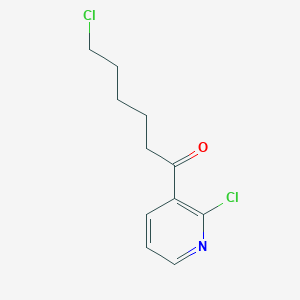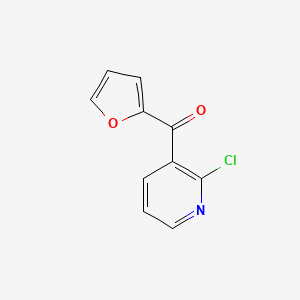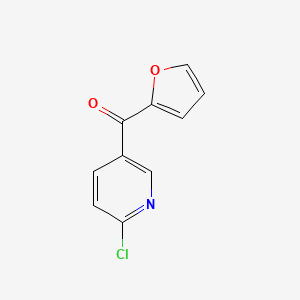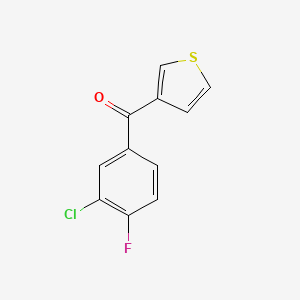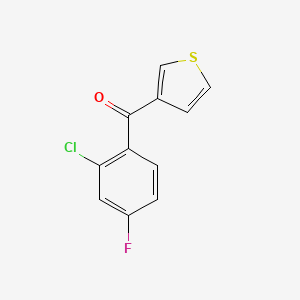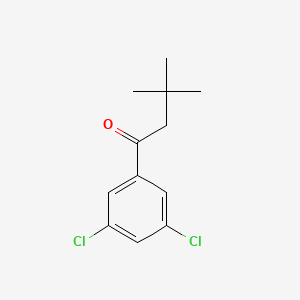
3',5'-Dichloro-3,3-dimethylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3’,5’-Dichloro-3,3-dimethylbutyrophenone (CAS Number: 898764-92-6) is a chemical compound with the molecular formula C12H14Cl2O . It has gained significant attention in various fields of research and industry.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,5’-Dichloro-3,3-dimethylbutyrophenone are not fully detailed in the search results. The molecular weight is given as 245.15 g/mol .Relevant Papers The search results do not provide specific peer-reviewed papers related to 3’,5’-Dichloro-3,3-dimethylbutyrophenone .
Scientific Research Applications
-
Oxidative Couplings and Cyclization Reactions
-
Dehydrogenation of Alcohols, Phenols, and Steroid Ketones
-
Synthesis of 1,2-Benzisoxazoles
-
Synthesis of Quinolines from Imines and Alkynes or Alkenes
-
Aromatization
- DDQ is used in the aromatization of cyclic compounds . Aromatization is the process of converting a non-aromatic compound into an aromatic one, which can be useful in the synthesis of various aromatic compounds.
- The method of application typically involves treating the cyclic compound with DDQ in a suitable solvent, often under heating .
- The outcome of this application is the formation of an aromatic compound from a non-aromatic precursor .
-
Cross-Dehydrogenative Coupling
- DDQ is used in cross-dehydrogenative coupling reactions . These reactions involve the formation of a new bond between two molecules through the oxidation and coupling of two different C-H bonds.
- The method of application involves mixing the two reactants with DDQ in a suitable solvent and heating the mixture to initiate the reaction .
- The result of this application is the formation of a new compound with a new bond formed between the two reactants .
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCYTVKUZFHZKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642411 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-3,3-dimethylbutyrophenone | |
CAS RN |
898764-92-6 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




